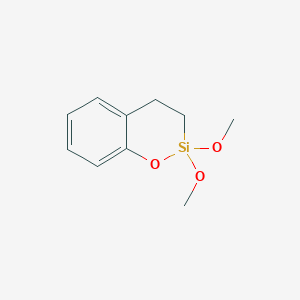![molecular formula C9H19NO3Si B14262909 2-[Ethoxy(dimethoxy)silyl]-1-methyl-2,5-dihydro-1H-pyrrole CAS No. 169544-35-8](/img/structure/B14262909.png)
2-[Ethoxy(dimethoxy)silyl]-1-methyl-2,5-dihydro-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Ethoxy(dimethoxy)silyl]-1-methyl-2,5-dihydro-1H-pyrrole is a chemical compound that belongs to the class of organosilicon compounds It features a pyrrole ring substituted with an ethoxy(dimethoxy)silyl group and a methyl group
Preparation Methods
The synthesis of 2-[Ethoxy(dimethoxy)silyl]-1-methyl-2,5-dihydro-1H-pyrrole typically involves the reaction of a pyrrole derivative with an ethoxy(dimethoxy)silane reagent. The reaction conditions often include the use of a base to facilitate the substitution reaction. Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. Specific details on the synthetic routes and reaction conditions can vary depending on the desired scale and application.
Chemical Reactions Analysis
2-[Ethoxy(dimethoxy)silyl]-1-methyl-2,5-dihydro-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrrole ring.
Substitution: The ethoxy(dimethoxy)silyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[Ethoxy(dimethoxy)silyl]-1-methyl-2,5-dihydro-1H-pyrrole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in studies involving the modification of biological molecules with organosilicon groups.
Industry: Used in the production of advanced materials, coatings, and adhesives with enhanced properties.
Mechanism of Action
The mechanism of action of 2-[Ethoxy(dimethoxy)silyl]-1-methyl-2,5-dihydro-1H-pyrrole involves its interaction with specific molecular targets and pathways. The ethoxy(dimethoxy)silyl group can participate in various chemical reactions, leading to the formation of new bonds and modification of existing structures. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-[Ethoxy(dimethoxy)silyl]-1-methyl-2,5-dihydro-1H-pyrrole can be compared with other similar organosilicon compounds, such as:
- 2-[Methoxy(dimethoxy)silyl]-1-methyl-2,5-dihydro-1H-pyrrole
- 2-[Ethoxy(trimethoxy)silyl]-1-methyl-2,5-dihydro-1H-pyrrole
- 2-[Ethoxy(dimethoxy)silyl]-1-ethyl-2,5-dihydro-1H-pyrrole These compounds share similar structural features but differ in the specific substituents attached to the pyrrole ring. The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and physical properties.
Properties
CAS No. |
169544-35-8 |
|---|---|
Molecular Formula |
C9H19NO3Si |
Molecular Weight |
217.34 g/mol |
IUPAC Name |
ethoxy-dimethoxy-(1-methyl-2,5-dihydropyrrol-2-yl)silane |
InChI |
InChI=1S/C9H19NO3Si/c1-5-13-14(11-3,12-4)9-7-6-8-10(9)2/h6-7,9H,5,8H2,1-4H3 |
InChI Key |
FVCNABVVHCCKOY-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C1C=CCN1C)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



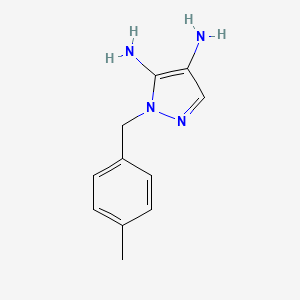
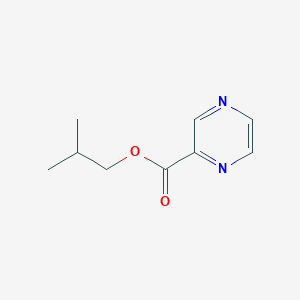
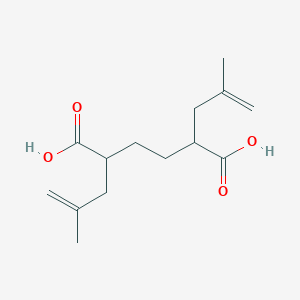
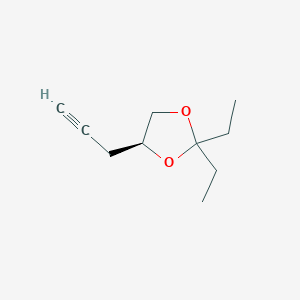
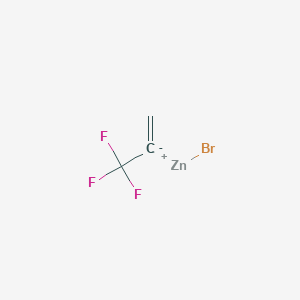
![(2s,3r,6s)-2,8-Dibromo-9-chloro-1,1,9-trimethyl-5-methylidenespiro[5.5]undecan-3-ol](/img/structure/B14262864.png)
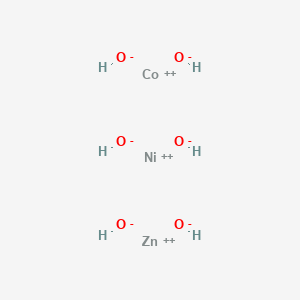
![1-[(Z)-tert-Butyl-ONN-azoxy]-2-nitrobenzene](/img/structure/B14262867.png)
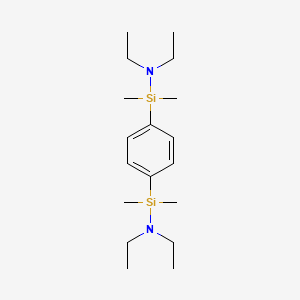
![6,7-Bis(4-methoxyphenyl)-3-oxabicyclo[3.2.0]heptane](/img/structure/B14262878.png)
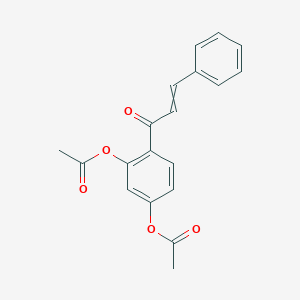
![1-[3-(Naphthalen-1-YL)propyl]pyrene](/img/structure/B14262898.png)
